molecular formula C8H14O2 B14589592 4-Methoxy-3-methylhexa-4,5-dien-3-ol CAS No. 61186-67-2

4-Methoxy-3-methylhexa-4,5-dien-3-ol

Cat. No.: B14589592
CAS No.: 61186-67-2
M. Wt: 142.20 g/mol
InChI Key: PTKZZXBIZGNHSA-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylhexa-4,5-dien-3-ol is an organic compound with the molecular formula C8H14O2. It is characterized by the presence of a methoxy group, a methyl group, and a hexa-4,5-dien-3-ol structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylhexa-4,5-dien-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde and methanol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylhexa-4,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3-methylhexa-4,5-dien-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylhexa-4,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxy and methyl groups, which can stabilize or destabilize intermediates during reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethyl)-2-methyl-4,5-hexadien-3-ol: Similar structure with a methoxymethyl group instead of a methoxy group.

    3-Methoxy-5-methyl-hexa-1,4-diene: Similar structure but with different positioning of the methoxy and methyl groups.

Uniqueness

4-Methoxy-3-methylhexa-4,5-dien-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

61186-67-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-5-7(10-4)8(3,9)6-2/h9H,1,6H2,2-4H3

InChI Key

PTKZZXBIZGNHSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=C=C)OC)O

Origin of Product

United States

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